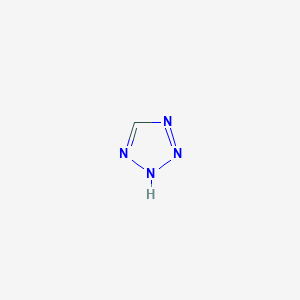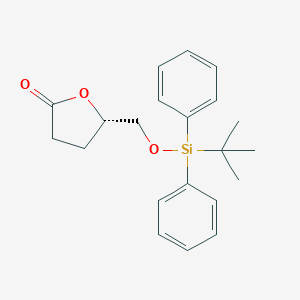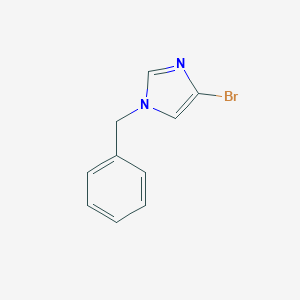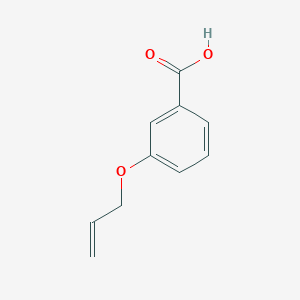![molecular formula C15H20Cl2N2O2 B012976 Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106114-32-3](/img/structure/B12976.png)
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It is a member of the tetrahydronaphthalene family and has been found to exhibit various biochemical and physiological effects. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the formation of DNA adducts that result in DNA damage and inhibition of cell proliferation. The compound alkylates DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA cross-links and strand breaks. These DNA lesions can trigger cell cycle arrest, apoptosis, or necrosis, depending on the extent of the damage.
Efectos Bioquímicos Y Fisiológicos
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce DNA damage, and inhibit cell proliferation in various cancer cell lines. It has also been found to induce the expression of DNA repair enzymes and to enhance the sensitivity of cancer cells to other DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for laboratory experiments. The compound is stable and can be easily synthesized using a specific method. It is also highly pure and suitable for various assays and experiments. However, the compound has some limitations, including its toxicity and potential mutagenicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions for research on Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to explore the potential of the compound as a tool for studying DNA repair mechanisms and identifying new targets for cancer therapy. Another direction is to investigate the potential of the compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
Conclusion
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It exhibits various biochemical and physiological effects and has been found to induce DNA damage and inhibit cell proliferation. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. Future research on the compound may lead to the development of new cancer drugs and a better understanding of DNA repair mechanisms.
Métodos De Síntesis
The synthesis of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the reaction of 5-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride to form 5-chloro-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride. The resulting compound is then reacted with bis(2-chloroethyl)amine hydrochloride to yield Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The final product is purified using column chromatography to obtain a pure and stable compound suitable for laboratory experiments.
Aplicaciones Científicas De Investigación
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been widely used in scientific research due to its ability to induce DNA damage and inhibit cell proliferation. The compound has been used to study the mechanism of action of various anticancer drugs and to identify potential targets for cancer therapy. It has also been used in the development of new cancer drugs and as a tool for studying DNA repair mechanisms.
Propiedades
Número CAS |
106114-32-3 |
|---|---|
Nombre del producto |
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)14-3-1-2-11-10-12(15(20)21-18)4-5-13(11)14/h1-3,12H,4-10,18H2 |
Clave InChI |
BQMOYVNGDYIKHN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC=C2N(CCCl)CCCl |
SMILES canónico |
C1CC(CC2=C1C(=CC=C2)N(CCCl)CCCl)(C(=O)O)N |
Sinónimos |
2-A-5-BCAN 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




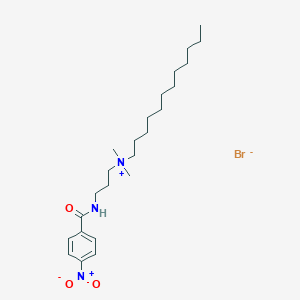
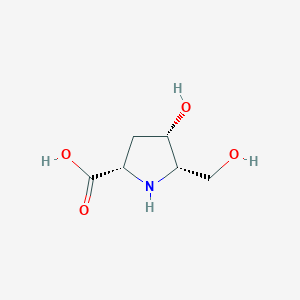
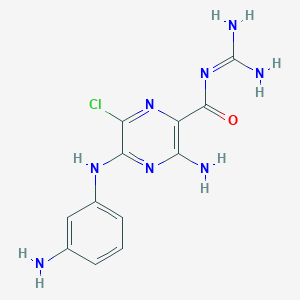
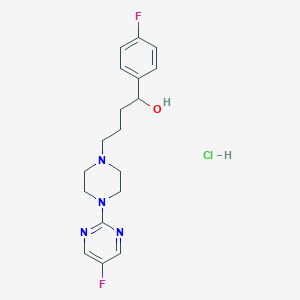
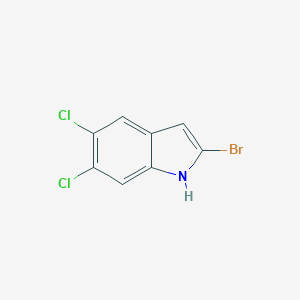
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)


